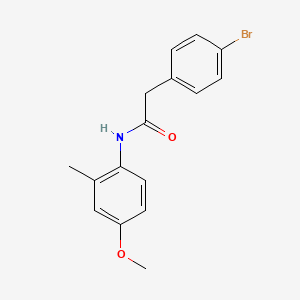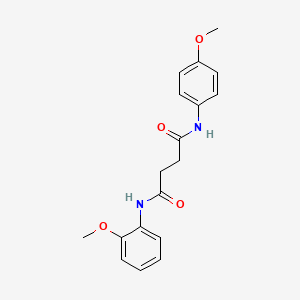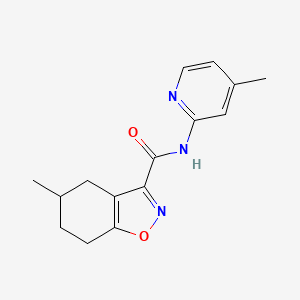![molecular formula C15H20ClN3O B4617827 N-[3-(2-pyrimidinyloxy)benzyl]-2-butanamine hydrochloride](/img/structure/B4617827.png)
N-[3-(2-pyrimidinyloxy)benzyl]-2-butanamine hydrochloride
Descripción general
Descripción
N-[3-(2-pyrimidinyloxy)benzyl]-2-butanamine hydrochloride is a compound that falls into the category of organic chemistry, involving complex molecules with potential applications in various fields such as pharmaceuticals and materials science. While specific information on this compound is scarce, understanding its synthesis, structure, and properties can provide valuable insights into its potential applications and behaviors.
Synthesis Analysis
The synthesis of similar compounds typically involves coupling reactions between halogenated precursors and nucleophiles. For instance, the synthesis of N-aryl amino pyrimidine derivatives can be achieved through the coupling of phenylmethanamine with pyrimidinyl halides under specific conditions, such as the presence of a base and a suitable solvent like dimethylformamide (DMF) or dioxane (Bommeraa, R. et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[3-(2-pyrimidinyloxy)benzyl]-2-butanamine hydrochloride has been characterized using spectral analyses such as NMR and mass spectrometry. These analyses help determine the positioning of atoms within the molecule and the nature of its functional groups, providing a basis for understanding its chemical behavior and reactivity.
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include cycloadditions, substitution reactions, and hydrolysis, depending on the functional groups present and the reaction conditions. For example, pyrimidine derivatives can undergo cycloaddition reactions with vinyl and isopropenyl ketenes to yield novel pyrimidinone or fused pyrimidinone derivatives, showcasing the reactivity of the pyrimidine moiety (Sharma, A. et al., 1997).
Aplicaciones Científicas De Investigación
Design and Synthesis in Drug Discovery
Hybrid Anticonvulsants Derived from N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl) Propanamide and 2-(2,5-dioxopyrrolidin-1-yl) Butanamide Derivatives A study conducted by Kamiński et al. (2015) explored the synthesis of new hybrid anticonvulsant agents combining chemical fragments of known antiepileptic drugs. This research is indicative of the potential utility of N-benzyl derivatives in creating effective treatments for epilepsy, showcasing the role of chemical synthesis in drug discovery and development (Kamiński et al., 2015).
Antifilarial and Antitumor Agents
Synthesis of N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]-2-pyrimidinyl]-N'-phenylguanidines Angelo et al. (1983) synthesized a series of compounds for antifilarial evaluation, indicating the potential of pyrimidinyl derivatives in treating parasitic infections. Although the compounds were specifically designed for antifilarial activity, the study showcases the broader applicability of such chemical frameworks in medicinal chemistry (Angelo et al., 1983).
Anti-inflammatory and Antimicrobial Agents
Heterocyclic Systems Fused to a Thiophene Moiety Using Citrazinic Acid As Synthon Amr et al. (2007) developed compounds with potential anti-inflammatory activity, using citrazinic acid as a starting material. This research underscores the significance of heterocyclic chemistry in designing new therapeutic agents, highlighting the relevance of pyrimidine derivatives in anti-inflammatory drug development (Amr et al., 2007).
Synthesis and Biological Evaluation in Antiviral Research
Synthesis and Biological Evaluation of Some New Coumarin Derivatives Al-Haiza et al. (2003) evaluated the antimicrobial activity of newly synthesized coumarin derivatives, contributing to the search for novel antiviral agents. This study reflects the ongoing efforts to discover new compounds with potential utility in combating viral infections, including those based on pyrimidine derivatives (Al-Haiza et al., 2003).
Propiedades
IUPAC Name |
N-[(3-pyrimidin-2-yloxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.ClH/c1-3-12(2)18-11-13-6-4-7-14(10-13)19-15-16-8-5-9-17-15;/h4-10,12,18H,3,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOBTRQBQWWNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)OC2=NC=CC=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,6-trimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4617744.png)
![1-(4-methoxyphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4617747.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4617760.png)
![methyl [({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetyl)amino](phenyl)acetate](/img/structure/B4617761.png)
![4-(acetylamino)phenyl [5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4617766.png)

![1-(4-methoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B4617781.png)
![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-pyridinylmethyl)acetamide](/img/structure/B4617790.png)

![6,7,9-trimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B4617812.png)

![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617818.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B4617836.png)
